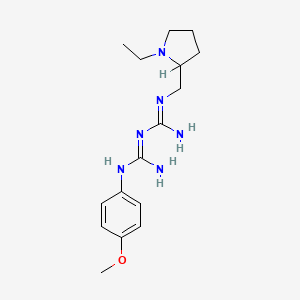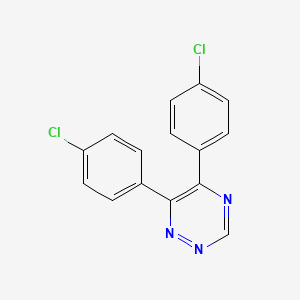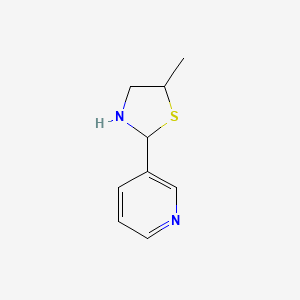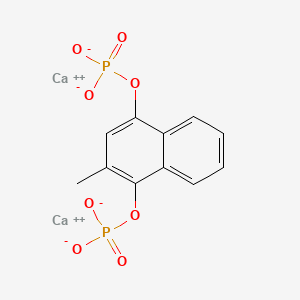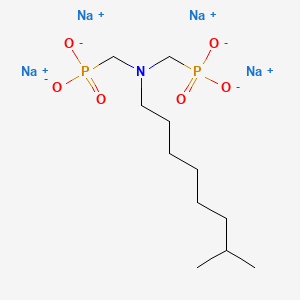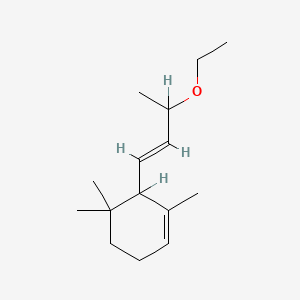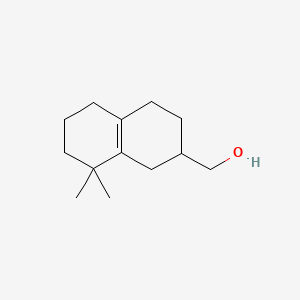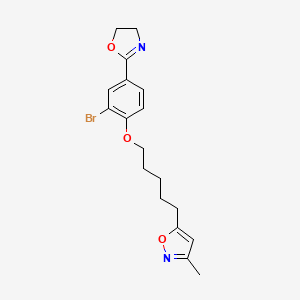
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a brominated phenoxy group and a dihydro-oxazole ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Oxazole Ring Formation: The dihydro-oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the brominated phenoxy group with the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The brominated phenoxy group and the dihydro-oxazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-(4,5-dihydro-2-oxazolyl)phenol: Shares the brominated phenoxy group and dihydro-oxazole ring.
3-methylisoxazole: Shares the isoxazole ring structure.
Uniqueness
Isoxazole, 5-(5-(2-bromo-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is unique due to its combination of a brominated phenoxy group, a dihydro-oxazole ring, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
105639-04-1 |
|---|---|
Fórmula molecular |
C18H21BrN2O3 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
5-[5-[2-bromo-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H21BrN2O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10H2,1H3 |
Clave InChI |
PKMTXOUBFKIDRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



